![molecular formula C14H16FNO B2365536 1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one CAS No. 2189108-17-4](/img/structure/B2365536.png)
1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further connected to a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of 4-fluorobenzaldehyde with methylamine, followed by cyclization.
Attachment of the Prop-2-en-1-one Moiety: The resulting pyrrolidine derivative is then reacted with acryloyl chloride under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structural features make it useful in the development of materials with specific properties, such as non-linear optical materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring may facilitate specific interactions with active sites. The prop-2-en-1-one moiety can participate in covalent bonding or reversible interactions, modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one include:
1-(4-Fluorophenyl)-2-methylpyrrolidine: Lacks the prop-2-en-1-one moiety, resulting in different chemical reactivity and biological activity.
4-Fluorophenylprop-2-en-1-one:
2-Methylpyrrolidin-1-ylprop-2-en-1-one: Lacks the fluorophenyl group, altering its hydrophobic interactions and overall activity.
The uniqueness of this compound lies in the combination of these structural features, which confer specific chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-3-14(17)16-9-12(8-10(16)2)11-4-6-13(15)7-5-11/h3-7,10,12H,1,8-9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKVOZSWMDJNSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)C=C)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.